Cas no 87-69-4 (L(+)-Tartaric acid)

L(+)-Tartaric acid is a highly stereochemically pure form of the naturally occurring compound, featuring an optically active configuration essential for numerous applications in pharmaceuticals and food industries, including wine stabilization and purification processes, as well as serving as a chiral intermediate in various chemical synthesis pathways.
L(+)-Tartaric acid structure
L(+)-Tartaric acid structure
Product Name:L(+)-Tartaric acid
CAS No:87-69-4
MF:C4H6O6
MW:150.086842060089
MDL:MFCD00064207
CID:34434
PubChem ID:24855129
Update Time:2025-07-25

L(+)-Tartaric acid Chemical and Physical Properties

Names and Identifiers

    • (2R,3R)-2,3-Dihydroxysuccinic acid
    • 2,3-DIHYDROXYBUTANEDIOIC ACID
    • 2,3-DIHYDROXYDUTANEDIOIC ACID
    • (2R,3R)-(+)-TARTARIC ACID
    • ACIDUM TARTARICUM
    • DEXTROTARTARIC ACID
    • DIHYDROXYSUCCINIC ACID
    • D-TARTARIC ACID
    • FEMA 3044
    • L-2,3-DIHYDROXYBUTANEDIOIC ACID
    • L-2,3-DIHYDROXYSUCCINIC ACID
    • L(+)-DIHYDROXYSUCCINIC ACID
    • (+)-L-TARTARIC ACID
    • L-(+)-TARTARIC ACID
    • L-TARTARIC ACID
    • L-THREACRIC ACID
    • NATURAL TARTARIC ACID
    • (R,R)-TARTARIC ACID
    • (+)-TARTARIC ACID
    • TARTARIC ACID
    • L(+)-Tartaric acid
    • TARTARIC ACID, L-(+)-(P)
    • kyselinavinna
    • l-tartaric
    • Tartaric
    • TARTRATE
    • threaricacid
    • Tin
    • (2R,3R)-2,3-dihydroxybutanedioic acid
    • L-threaric acid
    • (+)-(R,R)-Tartaric acid
    • Threaric acid
    • Tartaric acid (VAN)
    • Kyselina vinna [Czech]
    • Tartaric acid [USAN:JAN]
    • Tartaric acid, L-
    • Succinic acid, 2,3-dihydroxy
    • L-(+)-tartrate
    • (2R,3R)-rel-2,3-Dihydroxysuccinic acid
    • (2R
    • (2R,3R)-Tartaric acid
    • d-alpha,beta-Dihydro
    • 10w/v% L(+)-Tartaric Acid Solution
    • (2R,3R)-2,3-Dihydroxybutanedioic acid (ACI)
    • Butanedioic acid, 2,3-dihydroxy- [R-(R*,R*)]- (ZCI)
    • Tartaric acid, L-(+)- (8CI)
    • (+)-(2R,3R)-Tartaric acid
    • (R,R)-(+)-Tartaric acid
    • 1,2-Dihydroxyethane-1,2-dicarboxylic acid
    • 2,3-Dihydroxysuccinic acid
    • d-α,β-Dihydroxysuccinic acid
    • E 334
    • NSC 62778
    • D-threaric acid
    • SMR000875286
    • (-)-Tartaric acid
    • MLS001333589
    • (S,S)-(-)-tartaric acid
    • (R,R)-Tartrate
    • D-(-)-tartaric acid
    • MLSMR
    • MLS001333590
    • (-)-D-tartaric acid
    • MLS001336057
    • Linksweinsaeure
    • (-)-(S,S)-tartaric acid
    • Sodium bitartrate monohydrate
    • (S,S)-Tartaric acid
    • (-)-Weinsaeure
    • D(-)-TARTARIC ACID
    • (2S,3S)-Tartaric acid
    • (2S,3S)-(-)-tartaric acid
    • SMR000112492
    • 87-67-2
    • 1,3-Propane sultone
    • MDL: MFCD00064207
    • Inchi: 1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1
    • InChI Key: FEWJPZIEWOKRBE-JCYAYHJZSA-N
    • SMILES: [C@H](O)(C(=O)O)[C@@H](O)C(=O)O
    • BRN: 1725147

Computed Properties

  • Exact Mass: 150.01600
  • Monoisotopic Mass: 150.016
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.9
  • Topological Polar Surface Area: 115

Experimental Properties

  • Color/Form: Powder
  • Density: 1.76
  • Melting Point: 170-172 °C (lit.)
  • Boiling Point: 191.59°C (rough estimate)
  • Flash Point: Fahrenheit: 302 ° f
    Celsius: 150 ° c
  • Refractive Index: 12.5 ° (C=5, H2O)
  • PH: 1.6 (100g/l, H2O, 25℃)
  • Solubility: H2O: soluble1M at 20°C, clear, colorless
  • Water Partition Coefficient: 1390 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Incompatible with oxidizing agents, bases, reducing agents. Combustible.
  • PSA: 115.06000
  • LogP: -2.12260
  • Merck: 9070
  • FEMA: 3044
  • pka: 2.98, 4.34(at 25℃)
  • Specific Rotation: 12 º (c=20, H2O)
  • Optical Activity: [α]20/D +12.4°, c = 20 in H2O
  • Solubility: Soluble in water, ethanol and glycerol, slightly soluble in ether, insoluble in chloroform
  • Sensitiveness: Sensitive to humidity

L(+)-Tartaric acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 41
  • Safety Instruction: S26-S36-S37/39
  • RTECS:WW7875000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R36/37/38

L(+)-Tartaric acid Customs Data

  • HS CODE:2918120000
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

L(+)-Tartaric acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L819598-2.5kg
L-(+)-Tartaric acid
87-69-4 99%
2.5kg
¥256.00 2022-01-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W304412-SAMPLE-K
L(+)-Tartaric acid
87-69-4 natural, ≥99.7%, FCC, FG
587.6 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W304412-1KG-K
L(+)-Tartaric acid
87-69-4 natural, ≥99.7%, FCC, FG
1KG
1029.64 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W304412-5KG-K
L(+)-Tartaric acid
87-69-4 natural, ≥99.7%, FCC, FG
5KG
1544.37 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W304412-10KG-K
L(+)-Tartaric acid
87-69-4 natural, ≥99.7%, FCC, FG
10KG
2427.78 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W304409-SAMPLE
L(+)-Tartaric acid
87-69-4 ≥99.7%, FCC, FG
587.6 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W304409-1KG
L(+)-Tartaric acid
87-69-4
1kg
¥712.75 2023-11-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W304409-5KG
L(+)-Tartaric acid
87-69-4 ≥99.7%, FCC, FG
5KG
3207.38 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W304409-10KG
L(+)-Tartaric acid
87-69-4
10kg
¥2330.99 2023-11-12
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0681010223- 500g
L(+)-Tartaric acid
87-69-4 99.5%
500g
¥ 74.0 2021-05-18

L(+)-Tartaric acid Production Method

Production Method 1

Reaction Conditions
1.1R:H2O2, C:Au, S:H2O, 10 min, 120°C, 5 bar
Reference
Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts
By Rautiainen, Sari et al, Catalysis Communications, 2016, 74, 115-118

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen nona-μ-oxo(pentadeca-μ-oxononaoxononat… Solvents: Acetonitrile ,  Water ;  12 h, reflux
Reference
Triniobium Polytungstophosphates. Syntheses, Structures, Clarification of Isomerism and Reactivity in the Presence of H2O2
Harrup, Mason K.; et al, Inorganic Chemistry, 1998, 37(21), 5550-5556

Production Method 3

Reaction Conditions
1.1 Catalysts: cis-Epoxysuccinate hydratase Solvents: Water ;  30 min, pH 7.5, 37 °C
1.2 Reagents: Water ;  5 min, reflux
Reference
Improvement of the Production Efficiency of L-(+)-Tartaric Acid by Heterogeneous Whole-Cell Bioconversion
Wang, Ziqiang; et al, Applied Biochemistry and Biotechnology, 2014, 172(8), 3989-4001

Production Method 4

Reaction Conditions
1.1 Solvents: Water
Reference
Study on improvement of process technology of L(+)-tartaric acid fermentation
Yang, Yang; et al, Shengwu Gongcheng Xuebao, 2001, 17(3), 345-348

Production Method 5

Reaction Conditions
1.1R:H2SO4, R:H2O2
Reference
Electrochemical conversion of lignin to short-chain carboxylic acids
By Sun, Shirong et al, Green Chemistry, 2023, 25(8), 3127-3136

Production Method 6

Reaction Conditions
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
Reference
The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid
By Shen, Lingqin et al, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Production Method 7

Reaction Conditions
1.1R:O2, C:Pt, C:Ni, C:Zr, S:H2O, rt → 60°C; 6 h, 60°C, 10 bar
Reference
Catalytic Oxidation of Glycerol over Pt Supported on MOF-Derived Carbon Nanosheets
By Ke, Yihu et al, ACS Omega, 2022, 7(50), 46452-46465

Production Method 8

Reaction Conditions
Reference
An improved process for the preparation of pure cyamemazine and salts thereof
, European Patent Organization, , ,

Production Method 9

Reaction Conditions
1.1C:2171486-34-1, 48 h, 25°C
Reference
Theoretical and electrochemical characterization of δ-RuCl2(Nazpy)2: application to oxidation of D-glucose
By Ouattara, Wawohinlin Patrice et al, American Journal of Analytical Chemistry, 2016, 7(1), 57-66

Production Method 10

Reaction Conditions
1.1 Catalysts: Esterase Solvents: Water ;  8 h, pH 7, 37 °C
1.2 5 min, 90 °C
Reference
Hydrolysis of Chicoric and Caftaric Acids with Esterases and Lactobacillus johnsonii in Vitro and in a Gastrointestinal Model
Bel-Rhlid, Rachid; et al, Journal of Agricultural and Food Chemistry, 2012, 60(36), 9236-9241

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium chlorate ,  Osmium tetroxide
Reference
Oxidation of fumaric and of maleic acids to tartaric acid
Milas, N. A.; et al, Journal of the American Chemical Society, 1925, 47, 1412-8

Production Method 12

Reaction Conditions
1.1 Reagents: Water
Reference
Stereochemistry of the tetrahedral carbon atom. I. Novel inversion phenomena
Kuhn, Richard; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1925, 58, 919-32

Production Method 13

Reaction Conditions
1.1 Catalysts: cis-Epoxysuccinate hydratase
Reference
Expression and production of recombinant cis-epoxysuccinate hydrolase in Escherichia coli under the control of temperature-dependent promoter
Wang, Ziqiang; et al, Journal of Biotechnology, 2012, 162(2-3), 232-236

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tungsten ,  Titania Solvents: Water ;  50 °C; 20 min, 50 °C; 6 h, pH 1, 70 °C; 1 h, reflux
Reference
Synthesis of tartaric acid via catalytic oxidation of maleic anhydride
Zhuang, Guiyang; et al, Gongye Cuihua, 2009, 17(12), 55-58

Production Method 15

Reaction Conditions
1.1 Reagents: κ-Carrageenan Catalysts: cis-Epoxysuccinate hydratase ;  30 °C
Reference
Isolation of the stable strain Labrys sp. BK-8 for L(+)-tartaric acid production
Bao, Wenna; et al, Journal of Bioscience and Bioengineering, 2015, 119(5), 538-542

Production Method 16

Reaction Conditions
1.1 Solvents: Water
Reference
Study on bipolar membrane electrodialysis production of tartaric acid
Lin, Tao; et al, Huaxue Gongcheng (Xi'an, 2002, 30(3), 58-61

Production Method 17

Reaction Conditions
1.1 Solvents: Water ;  12 d, pH 7.0, 24 °C
Reference
Factors for the growth, ligninolytic enzymes and tartaric acid production of Grammothele fuligo
Prasher, I. B.; et al, CIBTech Journal of Biotechnology, 2013, 2(4), 65-71

L(+)-Tartaric acid Raw materials

L(+)-Tartaric acid Preparation Products

L(+)-Tartaric acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:87-69-4)L(+)-Tartaric acid
Order Number:sfd18198
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:87-69-4)(+)-Tartaric acid
Order Number:LE6022;LE2468870;LE18404
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:48
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:87-69-4)10w/v% L(+)-Tartaric Acid Solution
Order Number:A22866
Stock Status:in Stock
Quantity:5kg/25kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:14
Price ($):166.0/619.0
Email:sales@amadischem.com

L(+)-Tartaric acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
GC-MS
GC-MS

Additional information on L(+)-Tartaric acid

L(+)-Tartaric Acid (87-69-4) in Pharmaceutical Applications: A Comprehensive Review

L(+)-Tartaric Acid (CAS 87-69-4) is a naturally occurring organic acid widely used in the pharmaceutical industry due to its chiral properties and biocompatibility. As a key excipient, it plays a critical role in drug formulation, particularly in enhancing the stability and bioavailability of active pharmaceutical ingredients (APIs). Recent studies highlight its utility in asymmetric synthesis, where it serves as a resolving agent for racemic mixtures, enabling the production of enantiomerically pure drugs. With the growing demand for precision medicine, the pharmaceutical sector is increasingly focusing on chiral purity, making L(+)-Tartaric Acid a compound of significant interest. Researchers are also exploring its potential in controlled-release formulations and as a pH regulator in injectable solutions, addressing challenges in drug delivery systems.

Mechanisms of L(+)-Tartaric Acid (87-69-4) in Drug Delivery Systems

The unique physicochemical properties of L(+)-Tartaric Acid (87-69-4) make it an ideal candidate for advanced drug delivery technologies. Its ability to form stable complexes with metal ions and APIs has been leveraged in nanoparticle-based delivery systems, improving drug solubility and targeting efficiency. In recent years, its role in biodegradable polymers for sustained-release implants has gained attention, particularly in oncology and chronic disease management. Furthermore, its GRAS (Generally Recognized as Safe) status by regulatory bodies like the FDA ensures its suitability for oral and parenteral formulations. Emerging trends also suggest its application in 3D-printed pharmaceuticals, where it acts as a binding agent for personalized dosage forms, aligning with the industry's shift toward patient-centric therapies.

Safety and Regulatory Status of L(+)-Tartaric Acid (87-69-4) in Biomedical Research

Safety profiling of L(+)-Tartaric Acid (87-69-4) remains a priority for researchers and regulatory agencies. Extensive toxicological studies confirm its low toxicity profile, with LD50 values indicating high tolerability in mammalian systems. Its approval under ICH Q3C guidelines for residual solvents underscores its suitability for high-purity pharmaceutical applications. However, ongoing research investigates its interactions with specific APIs, particularly in polypharmacy scenarios, to mitigate risks of crystallization in renal pathways. The compound's compliance with EP, USP, and JP monographs further solidifies its global acceptance, while its eco-friendly degradation profile aligns with green chemistry initiatives in drug manufacturing.

The biopharmaceutical sector is harnessing L(+)-Tartaric Acid's (87-69-4) multifunctionality for next-generation therapies. Notably, its application in mRNA vaccine stabilization has been explored, leveraging its buffering capacity to maintain nucleic acid integrity during storage and transport. Additionally, its role in bioconjugation techniques for antibody-drug conjugates (ADCs) offers new avenues for targeted cancer treatments. With the rise of biosimilars, the acid's ability to maintain protein conformation during lyophilization is being optimized to reduce immunogenicity risks. These innovations position L(+)-Tartaric Acid as a critical enabler of thermostable biologics, addressing global distribution challenges for temperature-sensitive therapeutics.

Sustainable Sourcing and Green Chemistry of L(+)-Tartaric Acid (87-69-4)

As sustainability becomes a cornerstone of pharmaceutical production, L(+)-Tartaric Acid (87-69-4) stands out for its renewable sourcing from wine industry byproducts. Advances in fermentation technology have enabled high-yield microbial production, reducing reliance on traditional extraction methods. The compound's compatibility with continuous manufacturing processes minimizes waste generation, while its role as a catalyst in solvent-free reactions aligns with green chemistry principles. Industry leaders are now integrating life-cycle assessments (LCAs) to quantify its environmental footprint, with results supporting its selection in eco-design formulations. This focus on sustainability meets both regulatory pressures and consumer demand for environmentally conscious healthcare solutions.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:87-69-4)L(+)-Tartaric acid
sfd18198
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87-69-4)(+)-Tartaric acid
LE6022;LE2468870;LE18404
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email